molecular formula C25H20FN3OS2 B14978543 2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14978543
M. Wt: 461.6 g/mol
InChI Key: GQWTTXRIPQBEJC-UHFFFAOYSA-N
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Description

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C25H20FN3O2S2 This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including fluorophenyl, methylphenyl, and phenylsulfanyl groups

Preparation Methods

The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl and phenylsulfanyl groups allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE include:

Properties

Molecular Formula

C25H20FN3OS2

Molecular Weight

461.6 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-(4-methylphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H20FN3OS2/c1-17-11-13-19(14-12-17)28-24(30)23-22(32-20-8-3-2-4-9-20)15-27-25(29-23)31-16-18-7-5-6-10-21(18)26/h2-15H,16H2,1H3,(H,28,30)

InChI Key

GQWTTXRIPQBEJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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